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molecular formula C11H7ClN2 B8652677 5-chloro-4-phenyl-1H-pyrrole-3-carbonitrile

5-chloro-4-phenyl-1H-pyrrole-3-carbonitrile

Cat. No. B8652677
M. Wt: 202.64 g/mol
InChI Key: JDBKZAIDURYCJO-UHFFFAOYSA-N
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Patent
US09233965B2

Procedure details

To a solution of 44.3 g (263 mmol) of 4-phenyl-1H-pyrrole-3-carbonitrile (CAS 40167-37-1) in 600 ml of tetrahydrofuran are added portionwise 35.8 g (268 mmol) of N-chlorosuccinimide (CAS 128-09-6) and the mixture is then stirred for 48 hours at reflux. After cooling, the reaction medium is concentrated under reduced pressure and the residue is then taken up in water. The reaction product is extracted with ethyl acetate, the organic phase is dried over sodium sulfate and the solvent is evaporated off under reduced pressure to give a brown solid, which is triturated in diisopropyl ether and then isolated by filtration. The filtrate is concentrated under reduced pressure and the solid residue obtained is triturated in diisopropyl ether and then isolated by filtration. The two batches of solid are combined to give 51.7 g of 5-chloro-4-phenyl-1H-pyrrole-3-carbonitrile in the form of a beige-coloured powder after drying.
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:8]([C:12]#[N:13])=[CH:9][NH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:14]N1C(=O)CCC1=O>O1CCCC1>[Cl:14][C:11]1[NH:10][CH:9]=[C:8]([C:12]#[N:13])[C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
44.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C(=CNC1)C#N
Name
Quantity
35.8 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture is then stirred for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction medium is concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The reaction product is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown solid, which
CUSTOM
Type
CUSTOM
Details
is triturated in diisopropyl ether
CUSTOM
Type
CUSTOM
Details
isolated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solid residue obtained
CUSTOM
Type
CUSTOM
Details
is triturated in diisopropyl ether
CUSTOM
Type
CUSTOM
Details
isolated by filtration

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC1=C(C(=CN1)C#N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 51.7 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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